molecular formula C6H4FNO4 B8635251 5-Fluoro-3-nitrobenzene-1,2-diol

5-Fluoro-3-nitrobenzene-1,2-diol

Cat. No. B8635251
M. Wt: 173.10 g/mol
InChI Key: UZZISXHTCVKEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394305B2

Procedure details

H2SO4 (50 mL) was added to a solution of H3BO3 (89.3 g, 1.4 mol) in 1,4-Dioxane (300 mL) at 0° C. and stirred at 28° C. for 1 h. 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (50 g, 289 mmol) was added portion wise to the above solution over 1 h, maintaining the temperature at 0° C., after addition was complete, the reaction mixture was warmed to 25° C. and stirred for 16 h. Reaction mixture was quenched with cold water, solid separated was collected by filtration. The solid was suspended in diethyl ether (500 mL) and filtered to remove insoluble inorganic mass, ether layer was washed with cold water (2 to 3 times) followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude sticky solid. The crude solid was triturated over n-Hexane and filtered to afford 5-fluoro-3-nitrobenzene-1,2-diol (Int-25) (36 g, 86% yield) as pale yellow solid. MS (ESI): m/z 171.9 (M−1).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
H3BO3
Quantity
89.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[F:6][C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([OH:16])=[C:11](C(=O)C)[CH:12]=1>O1CCOCC1>[F:6][C:7]1[CH:12]=[C:11]([OH:1])[C:10]([OH:16])=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
H3BO3
Quantity
89.3 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C(=C(C1)C(C)=O)O)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
stirred at 28° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0° C.
ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with cold water, solid
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble inorganic mass, ether layer
WASH
Type
WASH
Details
was washed with cold water (2 to 3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude sticky solid
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated over n-Hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.